molecular formula C26H28N4O3 B2766988 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 903257-52-3

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2766988
CAS No.: 903257-52-3
M. Wt: 444.535
InChI Key: YCGWAFQHOGUTRS-UHFFFAOYSA-N
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Description

The compound “N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide” is a derivative of 3,4-dihydroisoquinolin . It has been studied as a potent and selective inhibitor of protein arginine methyltransferases 5 (PRMT5), which is an attractive drug target in the epigenetic field for the treatment of leukemia and lymphoma .


Synthesis Analysis

The synthesis of this compound involves a structure-based approach . While the exact synthesis process for this specific compound is not detailed in the available literature, the synthesis of similar 3,4-dihydroisoquinolin derivatives typically involves reactions with aromatic aldehydes and amines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : Research has shown the development of new synthetic routes for pyridine and fused pyridine derivatives, including isoquinoline derivatives, which are pivotal for pharmaceutical and materials science applications. For example, compounds synthesized through reactions involving pyridine carbonitrile have been explored for their potential in creating novel therapeutic agents and materials with unique properties (Al-Issa, 2012).

  • Cyclization and Carbonylation Reactions : Studies have focused on the synthesis of dihydroisoquinolin-1-ones via palladium-catalyzed cyclization and carbonylation reactions. This method highlights the importance of such compounds in synthesizing complex molecules with potential applications in drug discovery and materials science (Ardizzoia et al., 2008).

Biological and Pharmacological Research

  • Insecticidal Properties : Pyridine derivatives have been studied for their insecticidal properties, demonstrating the potential of these compounds in developing new pest control agents. Such research is crucial for agricultural science and the development of environmentally friendly pesticides (Bakhite et al., 2014).

  • Luminescent Materials : The development of luminescent materials using pyridine and isoquinoline derivatives has been explored. These materials have applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors, indicating the versatility of these compounds in creating advanced materials for electronics and sensor technology (Tsuboyama et al., 2003).

Mechanism of Action

This compound targets PRMT5, showing potent and selective inhibition activity . PRMT5 is a protein arginine methyltransferase, and inhibiting its activity can have therapeutic effects in the treatment of leukemia and lymphoma .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-18-9-10-24(33-2)22(14-18)29-26(32)25(31)28-16-23(20-8-5-12-27-15-20)30-13-11-19-6-3-4-7-21(19)17-30/h3-10,12,14-15,23H,11,13,16-17H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGWAFQHOGUTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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